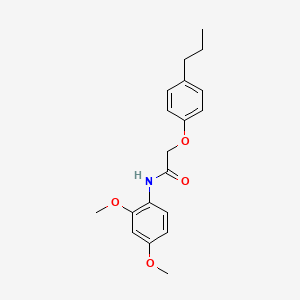
N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C18H21NO4
- SMILES Notation : CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)OC)OC
The compound features two methoxy groups and a propylphenoxy moiety, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the methoxy groups enhances hydrophobic interactions, potentially increasing binding affinity to target sites. This compound may act as an enzyme inhibitor or modulator of receptor activity, although specific targets remain to be fully elucidated .
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. For instance, derivatives of phenolic compounds have shown promising results in scavenging free radicals, which is critical in preventing oxidative stress-related diseases . The antioxidant capacity can be assessed using methods such as the DPPH radical scavenging assay.
Anticancer Activity
This compound has been evaluated for its anticancer properties. Preliminary studies suggest that compounds with similar structures can inhibit the growth of various cancer cell lines. For example, derivatives tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines demonstrated notable cytotoxicity .
Table 1: Summary of Anticancer Activity Against Selected Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | U-87 | 15.5 | |
| Compound B | MDA-MB-231 | 20.3 | |
| This compound | TBD | TBD | Current Study |
Case Studies
- Enzyme Inhibition Studies : In vitro studies have demonstrated that related compounds can inhibit key enzymes involved in cancer metabolism and proliferation. These findings support further investigation into this compound's potential as a therapeutic agent.
- Receptor Binding Assays : Preliminary receptor binding studies suggest that this compound may interact with specific receptors implicated in cancer progression and inflammatory responses. Further research is needed to clarify these interactions.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-5-14-6-8-15(9-7-14)24-13-19(21)20-17-11-10-16(22-2)12-18(17)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRJKIPBAPAXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













